molecular formula C8H9ClN2O4 B13201271 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13201271
M. Wt: 232.62 g/mol
InChI Key: FYHXRLOHQUPIQH-UHFFFAOYSA-N
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Description

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H9ClN2O4. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(chloromethyl)oxolane-2-carboxylic acid with hydrazine derivatives to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine
  • 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

Uniqueness

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN2O4

Molecular Weight

232.62 g/mol

IUPAC Name

5-[5-(chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C8H9ClN2O4/c9-3-4-1-2-5(14-4)6-10-11-7(15-6)8(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

FYHXRLOHQUPIQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CCl)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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